[3-(2,3-dihydro-1H-indol-1-yl)-1,1-dioxido-1-benzothiophen-2-yl](morpholin-4-yl)methanone
Description
The compound 3-(2,3-dihydro-1H-indol-1-yl)-1,1-dioxido-1-benzothiophen-2-ylmethanone features a benzothiophene core with a sulfone group (1,1-dioxido), a 2,3-dihydroindole substituent at position 3, and a morpholine-linked methanone group at position 2. The morpholine moiety enhances solubility, while the dihydroindole group may contribute to π-π stacking interactions in biological targets .
Properties
CAS No. |
938014-03-0 |
|---|---|
Molecular Formula |
C21H20N2O4S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[3-(2,3-dihydroindol-1-yl)-1,1-dioxo-1-benzothiophen-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H20N2O4S/c24-21(22-11-13-27-14-12-22)20-19(16-6-2-4-8-18(16)28(20,25)26)23-10-9-15-5-1-3-7-17(15)23/h1-8H,9-14H2 |
InChI Key |
RWMSDCVWTXKBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(S(=O)(=O)C4=CC=CC=C43)C(=O)N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Chemical Reactions Analysis
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets and pathways. Detailed studies are required to elucidate this mechanism.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share key structural features with the target molecule:
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Reference |
|---|---|---|---|---|
| 3-(2,3-Dihydro-1H-indol-1-yl)-1,1-dioxido-1-benzothiophen-2-ylmethanone | C21H19N2O4S | Benzothiophene-1,1-dioxido, 2,3-dihydroindole, morpholinyl-methanone | 395.45 g/mol | |
| (2,3-Dihydro-1H-indol-1-yl)[6-methyl-4-(morpholin-4-yl)furo[2,3-d]pyrimidin-5-yl]methanone | C20H20N4O3 | Furopyrimidine, morpholinyl, dihydroindole | 364.4 g/mol | |
| 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone | C22H23N2O4 | Hydroxyindole, morpholinoethyl, 4-methoxyphenyl-methanone | 379.43 g/mol | |
| 1-(2-Morpholin-4-ylethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone (A-796,260) | C22H30N2O2 | Tetramethylcyclopropyl, morpholinylethyl-indole | 354.49 g/mol |
Key Observations :
- Benzothiophene vs. Heterocyclic Cores: The target compound’s benzothiophene sulfone core distinguishes it from analogs with furan-pyrimidine () or tetramethylcyclopropyl groups (). The sulfone group increases polarity and may enhance metabolic stability compared to non-sulfonated heterocycles .
- Indole Modifications: The 2,3-dihydroindole in the target molecule reduces aromaticity compared to fully aromatic indoles in analogs (e.g., ), possibly affecting binding affinity to targets like serotonin or cannabinoid receptors .
Biological Activity
The compound 3-(2,3-dihydro-1H-indol-1-yl)-1,1-dioxido-1-benzothiophen-2-ylmethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure comprising an indole moiety fused with a benzothiophene ring and a morpholine group. This structural configuration is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Properties : Many indole derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Compounds containing thiophene and indole rings often display antimicrobial properties.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of indole derivatives. For instance, compounds similar to the target molecule have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancers. A notable study reported that certain indole derivatives induced apoptosis in A549 lung carcinoma cells, suggesting that the compound may share similar mechanisms of action.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.2 | Induction of apoptosis |
| MDA-MB-231 | 4.8 | Cell cycle arrest at G2/M phase |
| SKOV-3 | 6.0 | DNA binding and inhibition |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on related thiophene-indole compounds has shown effectiveness against Gram-positive and Gram-negative bacteria. For example, a study highlighted that certain derivatives inhibited bacterial growth by disrupting cell membrane integrity.
The mechanisms through which 3-(2,3-dihydro-1H-indol-1-yl)-1,1-dioxido-1-benzothiophen-2-ylmethanone exerts its biological effects may include:
- DNA Intercalation : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The presence of dioxido groups may interact with key enzymes involved in cancer cell metabolism.
Study 1: Indole Derivatives in Cancer Therapy
A study published in MDPI examined the synthesis and biological evaluation of various indole derivatives, including those structurally related to our compound. The results indicated that these compounds could effectively inhibit tumor growth in vivo models, supporting their development as potential anticancer agents .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of thiophene-containing compounds. The findings revealed that these compounds could inhibit the growth of several bacterial strains, showcasing their potential as new antimicrobial agents .
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